N-methyl-N-phenylpentanethioamide
Description
N-Methyl-N-phenylpentanethioamide is a sulfur-containing amide derivative characterized by a pentanethioamide backbone (C₅H₁₀NS) with N-methyl (-CH₃) and N-phenyl (-C₆H₅) substituents. Its molecular formula is C₁₂H₁₇NS, with a molecular weight of 207.3 g/mol. Thioamides, such as this compound, differ from conventional amides by the replacement of oxygen with sulfur in the carbonyl group (C=S instead of C=O), which significantly alters their electronic properties, reactivity, and solubility.
Properties
CAS No. |
149681-70-9 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-methyl-N-phenylpentanethioamide |
InChI |
InChI=1S/C12H17NS/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QQKOEOSUIHSVBE-UHFFFAOYSA-N |
SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
Synonyms |
Pentanethioamide, N-methyl-N-phenyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-Phenyl-Phthalimide ()
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : 269.67 g/mol
- Functional Groups : Phthalimide (cyclic dicarboximide), chloro (-Cl), phenyl (-C₆H₅).
- Key Differences: The phthalimide core introduces rigidity and planarity, unlike the flexible pentanethioamide chain. The chloro substituent enhances electrophilicity, making it reactive in polymer synthesis (e.g., polyimide monomers). Applications: Primarily used in high-performance polymer production, contrasting with thioamides’ roles in small-molecule synthesis or metal coordination .
N,N'-Diacetyl-1,4-Phenylenediamine ()
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Functional Groups : Acetamide (-NHCOCH₃), phenylenediamine backbone.
- Key Differences: Contains two acetylated amide groups, whereas N-methyl-N-phenylpentanethioamide has a single thioamide group. The phenylenediamine structure enables conjugation and cross-linking, unlike the aliphatic pentanethioamide.
Ranitidine-Related Compounds ()
- Example : Ranitidine nitroacetamide (C₁₃H₂₀N₄O₃S)
- Functional Groups: Acetamide (-NHCO-), furan, nitro (-NO₂).
- Key Differences :
- The acetamide group in ranitidine derivatives is critical for H₂-receptor antagonism (anti-ulcer activity), whereas thioamides may exhibit altered pharmacokinetics due to sulfur’s larger atomic radius and lower electronegativity.
- Thioamides are less common in pharmaceuticals but may offer improved metabolic stability .
N-(4-Methoxyphenyl)Pentanamide ()
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Functional Groups : Amide (-CONH-), methoxy (-OCH₃).
- Key Differences :
Research Implications
- Reactivity : The thioamide group in this compound is more nucleophilic than amides, enabling unique reactions with electrophiles (e.g., alkylation, metal chelation).
- Solubility : Its lipophilicity (due to phenyl and methyl groups) may enhance membrane permeability, making it a candidate for drug delivery studies.
- Thermal Stability : Thioamides are less thermally stable than amides, limiting high-temperature applications but favoring low-energy synthetic pathways .
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